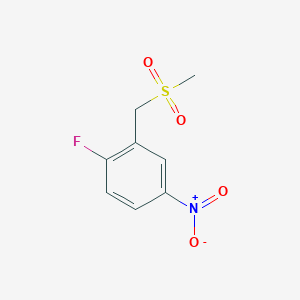

1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene

Description

BenchChem offers high-quality 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4S/c1-15(13,14)5-6-4-7(10(11)12)2-3-8(6)9/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHYZCPBIYNQEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene

Executive Summary

This technical guide details the optimized synthesis of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene , a critical pharmacophore in medicinal chemistry. The presence of the ortho-fluorine and para-nitro groups relative to the sulfone side chain creates a unique electronic environment, essential for covalent binding in targeted cancer therapies.

The synthesis is achieved via a two-step sequence starting from commercially available 2-Fluoro-5-nitrotoluene . This route is selected for its scalability and atom economy, avoiding the use of unstable diazonium intermediates often required in alternative pathways.

Core Synthetic Strategy

-

Radical Bromination: Selective functionalization of the benzylic carbon using N-Bromosuccinimide (NBS).

-

Nucleophilic Substitution: Displacement of the bromide by sodium methanesulfinate to install the sulfone moiety.

Retrosynthetic Analysis

The strategic disconnection relies on the lability of the benzylic position. The electron-withdrawing nitro group at the para position (relative to the fluorine) deactivates the ring towards electrophilic aromatic substitution but does not significantly hinder radical processes at the benzylic methyl group.

Figure 1: Retrosynthetic disconnection showing the linear two-step pathway.

Detailed Experimental Protocols

Step 1: Radical Bromination of 2-Fluoro-5-nitrotoluene

This step utilizes the Wohl-Ziegler reaction. The key challenge here is regioselectivity ; over-bromination to the dibromo species or ring bromination must be minimized.

Reaction Scheme: Ar-CH3 + NBS → Ar-CH2Br + Succinimide

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5] | Role | Critical Attribute |

| 2-Fluoro-5-nitrotoluene | 1.0 | Substrate | Purity >98% |

| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source | Recrystallize from water if yellow (degraded) |

| AIBN | 0.05 | Radical Initiator | Store at 4°C; hazardous |

| Trifluorotoluene | Solvent | Medium | Green alternative to CCl4; high boiling point |

Protocol

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen.[5]

-

Dissolution: Dissolve 2-Fluoro-5-nitrotoluene (10.0 g, 64.5 mmol) in Trifluorotoluene (100 mL).

-

Addition: Add NBS (12.0 g, 67.7 mmol) and AIBN (0.53 g, 3.2 mmol) to the solution.

-

Initiation: Heat the mixture to reflux (approx. 102°C). The reaction is initiated when the heavy NBS solid floats to the surface and converts to lighter succinimide.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.[3][6] Reaction typically completes in 4–6 hours.

-

Note: If conversion stalls, add a second portion of AIBN (0.02 equiv).

-

-

Workup:

Expected Yield: 55–65% Key Intermediate: 2-(Bromomethyl)-1-fluoro-4-nitrobenzene (CAS 454-15-9).

Step 2: Sulfonylation via Nucleophilic Substitution

The second step involves the displacement of the benzylic bromide by a sulfinate anion. Sodium methanesulfinate is an ambident nucleophile but reacts preferentially through sulfur (S-alkylation) rather than oxygen (O-alkylation) in polar aprotic solvents, yielding the sulfone.

Reaction Scheme: Ar-CH2Br + MeSO2Na → Ar-CH2SO2Me + NaBr

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5] | Role | Critical Attribute |

| Bromide Intermediate | 1.0 | Substrate | Dry, free of succinimide |

| Sodium Methanesulfinate | 1.5 | Nucleophile | Hygroscopic; dry before use |

| DMF (Dimethylformamide) | Solvent | Medium | Anhydrous |

Protocol

-

Dissolution: In a reaction vessel, dissolve the bromide intermediate (10.0 g, 42.7 mmol) in anhydrous DMF (50 mL).

-

Addition: Add Sodium Methanesulfinate (6.5 g, 64.0 mmol) in one portion.

-

Reaction: Heat the mixture to 60°C. Stir for 3–5 hours.

-

Observation: The reaction mixture may become cloudy as NaBr precipitates.

-

-

Workup:

-

Pour the reaction mixture into ice-cold water (250 mL) with vigorous stirring.

-

The product should precipitate as a white to pale-yellow solid.

-

Filter the solid and wash copiously with water to remove residual DMF and inorganic salts.

-

-

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Expected Yield: 80–90% Final Product: 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene.

Analytical Characterization & Validation

To ensure the integrity of the synthesized material, the following analytical markers must be verified.

1H NMR (DMSO-d6, 400 MHz)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 8.45 | dd | 1H | Ar-H (3) | Ortho to Nitro, Meta to Fluorine |

| 8.30 | m | 1H | Ar-H (5) | Ortho to Nitro, Ortho to Fluorine |

| 7.60 | t | 1H | Ar-H (6) | Meta to Nitro, Ortho to Fluorine |

| 4.80 | s | 2H | Ar-CH2-SO2 | Diagnostic: Benzylic methylene shift |

| 3.05 | s | 3H | -SO2CH3 | Diagnostic: Sulfone methyl group |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Step 1: Low Conversion | Old/Wet NBS or AIBN | Use freshly recrystallized NBS; ensure anhydrous conditions. |

| Step 1: Dibromination | Excess NBS or Overheating | Strictly control stoichiometry (1.05 eq) and stop reaction immediately upon consumption of SM. |

| Step 2: O-Alkylation | Solvent Polarity | Ensure DMF or DMSO is used. Avoid protic solvents which favor O-alkylation. |

Mechanism of Action (Step 1)

Understanding the radical chain mechanism is vital for troubleshooting Step 1.

Figure 2: Wohl-Ziegler radical bromination mechanism.

Safety & Handling

-

NBS & AIBN: AIBN is explosive if heated dry; handle in solution or small quantities. NBS is an irritant.

-

Benzylic Bromides: Potent lachrymators (tear gas agents). All operations in Step 1 and the transfer to Step 2 must be performed in a well-ventilated fume hood.

-

Nitro Compounds: While this specific intermediate is stable, nitroaromatics can be energetic. Avoid excessive heat (>150°C) or shock.

References

-

ChemicalBook. (n.d.). 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene Basic Information. Retrieved from

-

PubChem. (n.d.).[10] 2-(Bromomethyl)-1-fluoro-4-nitrobenzene.[11] National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (n.d.). 2-Fluoro-5-nitrotoluene Product Sheet.[1][12] Retrieved from

-

BenchChem. (n.d.). Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives. Retrieved from

-

Manac Inc. (2022).[13] Bromination reactions that use NBS: Active/inactive aromatic ring bromination.[13] Retrieved from

Sources

- 1. 2-Fluoro-5-nitrotoluene synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Sodium methanesulfinate synthesis - chemicalbook [chemicalbook.com]

- 4. Continuous Flow Preparation of Benzylic Sodium Organometallics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 6. 2-bromo-1-(bromomethyl)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. youtube.com [youtube.com]

- 10. 2-(Bromomethyl)-4-fluoro-1-nitrobenzene | C7H5BrFNO2 | CID 10561643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-(Bromomethyl)-1-fluoro-4-nitrobenzene | C7H5BrFNO2 | CID 10353967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Fluoro-5-nitrotoluene | CAS 455-88-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

An In-Depth Technical Guide to the Purity and Characterization of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene

Foreword: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug development and manufacturing, the journey from a chemical blueprint to a life-saving therapeutic is paved with exacting standards of quality, safety, and efficacy. The starting materials and intermediates used in the synthesis of Active Pharmaceutical Ingredients (APIs) are the foundational pillars upon which these standards are built. Any ambiguity in their identity, or the presence of uncharacterized impurities, can have cascading effects on the final drug product, potentially compromising patient safety and regulatory approval.

This guide provides a comprehensive technical overview of the methodologies required to ensure the purity and confirm the structural identity of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene . This compound, possessing a unique combination of a reactive nitroaromatic system, a fluorine atom, and a methylsulfonylmethyl moiety, serves as a valuable building block in medicinal chemistry. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of complex molecules.

As researchers, scientists, and drug development professionals, our mandate is not merely to synthesize molecules but to deliver them with a verifiable certificate of identity and purity. This document is structured to provide not just protocols, but the underlying scientific rationale, empowering you to make informed decisions in the laboratory. We will proceed from the purification of the crude synthetic product to its exhaustive characterization using a suite of orthogonal analytical techniques, ensuring a self-validating system of quality control.

Section 1: From Crude Product to Purified Intermediate: A Purification Strategy

The output of any chemical synthesis is a crude mixture containing the desired product alongside unreacted starting materials, reagents, and reaction by-products. The primary objective of purification is to isolate the target compound at a purity level suitable for its intended use, which, in the context of drug development, is exceptionally high. The choice of purification technique is dictated by the physical properties of the compound and the nature of the impurities. For a solid, crystalline compound like 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene, recrystallization is often the most efficient and scalable method.

Caption: General workflow for the purification of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene.

Protocol 1: Recrystallization for Bulk Purification

Expertise & Experience: Recrystallization is a powerful technique that leverages differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[1] For sulfone-containing molecules, which are often highly crystalline, this is an ideal first-line approach.[2] The key is selecting an appropriate solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Step-by-Step Methodology:

-

Solvent Screening: In parallel on a small scale, test various solvents. Good candidates for a moderately polar compound like this include ethanol, isopropanol, ethyl acetate, and toluene.[1] A solvent pair, such as ethanol-water or ethyl acetate-hexane, can also be effective if a single solvent is not ideal.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely. Using an excess of solvent will reduce the final yield.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization and removes particulate matter.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The melting point of the dried solid should be sharp and significantly higher than the crude material.

Protocol 2: Flash Column Chromatography for High-Purity Isolation

Expertise & Experience: When recrystallization fails to remove impurities with similar solubility profiles, flash column chromatography is employed. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[3]

Step-by-Step Methodology:

-

Stationary Phase: Prepare a column packed with silica gel in a suitable non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve a minimum amount of the compound in the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the prepared column.

-

Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate.

-

Fraction Collection: Collect fractions and monitor the elution of the compound using Thin-Layer Chromatography (TLC).

-

Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent using a rotary evaporator to yield the highly purified product.

Section 2: Unambiguous Structural Confirmation and Purity Verification

Characterization is a multi-faceted process that confirms the chemical identity and quantifies the purity of the isolated compound. A single analytical technique is never sufficient. Instead, a suite of orthogonal (independent) methods is used to build a comprehensive and trustworthy data package, a fundamental practice in the pharmaceutical industry.[4][5]

Caption: Orthogonal analytical workflow for the characterization of pharmaceutical intermediates.

Technique 1: High-Performance Liquid Chromatography (HPLC)

Trustworthiness: Reverse-phase HPLC with UV detection is the gold standard for purity determination of small molecules in the pharmaceutical sector.[6] It excels at separating the main component from structurally similar impurities, allowing for precise quantification. For nitroaromatic compounds, the strong UV chromophore of the nitrobenzene moiety provides excellent sensitivity.[7]

Experimental Protocol:

| Parameter | Recommended Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent separation for moderately polar aromatic compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid improves peak shape for polar functional groups. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reverse-phase chromatography. |

| Gradient | 5% to 95% B over 20 minutes | A gradient elution ensures that both polar and non-polar impurities are effectively separated and eluted. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 254 nm | The nitroaromatic ring strongly absorbs UV light at this wavelength. |

| Injection Volume | 10 µL | A small volume prevents column overload and peak distortion.[8] |

| Sample Prep | ~1 mg/mL in Acetonitrile | Ensures complete dissolution and compatibility with the mobile phase. |

Technique 2: Mass Spectrometry (MS)

Trustworthiness: MS provides a direct measurement of the compound's molecular weight, offering definitive confirmation of its elemental composition.[9] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, minimizing fragmentation and clearly showing the molecular ion.

Expected Data:

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | [C₈H₉FNO₄S + H]⁺ | 234.0282 |

| [M+Na]⁺ | [C₈H₉FNO₄S + Na]⁺ | 256.0101 |

| [M+NH₄]⁺ | [C₈H₉FNO₄S + NH₄]⁺ | 251.0547 |

Note: The molecular formula for 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene is C₈H₈FNO₄S, with a monoisotopic mass of 233.0158 Da. The m/z values are calculated based on this formula.

Technique 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Trustworthiness: NMR is the most powerful technique for unambiguous structure elucidation.[10] A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the environment of the fluorine atom.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.4 - 8.2 | m | 2H | Aromatic H | Protons ortho and meta to the strongly electron-withdrawing NO₂ group are shifted significantly downfield. |

| ~ 7.4 - 7.2 | t | 1H | Aromatic H | Proton ortho to the fluorine atom will show coupling to fluorine. |

| ~ 4.5 | s | 2H | -CH₂-SO₂- | Methylene protons adjacent to the sulfone group and the aromatic ring. |

| ~ 3.0 | s | 3H | -SO₂-CH₃ | Methyl protons on the sulfone group. |

Key Differentiator: The presence of the singlet at ~4.5 ppm for the -CH₂- group is the definitive feature that distinguishes this molecule from its isomer, 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene, which would lack this signal entirely.[11]

Technique 4: Elemental Analysis

Trustworthiness: Elemental analysis provides experimental verification of the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the pure compound. The results must align with the theoretical values calculated from the molecular formula within a narrow margin of error (typically ±0.4%).

Theoretical Composition (C₈H₈FNO₄S):

-

Carbon (C): 41.20%

-

Hydrogen (H): 3.46%

-

Fluorine (F): 8.15%

-

Nitrogen (N): 6.01%

-

Oxygen (O): 27.44%

-

Sulfur (S): 13.75%

Section 3: Final Specification and Data Summary

A comprehensive analysis culminates in a specification sheet or Certificate of Analysis that summarizes all experimental findings against pre-defined acceptance criteria. This document serves as the ultimate testament to the quality of the material.

Consolidated Data for 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene:

| Test | Specification | Expected Result |

| Appearance | White to pale yellow solid | Conforms |

| Melting Point | Report Value | A sharp melting point is indicative of high purity. |

| Purity (HPLC) | ≥ 98.0% | Determined by area percent calculation of the main peak. |

| Identity by ¹H NMR | Conforms to structure | Spectrum shows characteristic peaks as detailed in the NMR section. |

| Identity by MS | [M+H]⁺ = 234.0282 ± 5 ppm | High-resolution mass spectrometry confirms the molecular formula. |

| Elemental Analysis | C, H, N, S ± 0.4% of theoretical | Experimental values align with the calculated percentages. |

References

- Vertex AI Search. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- Longdom Publishing. (2024, November 25). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods.

- ChemicalBook. 4-METHYLSULFONYL-2-NITROFLUOROBENZENE synthesis.

- JOCPR. (2023, May 11). Techniques for Quality Control in Pharmaceutical Analysis.

- ResolveMass Laboratories Inc. (2025, October 4). Analytical Techniques in Pharmaceutical Reverse Engineering.

- Preprints.org. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis.

- SIELC Technologies. (2018, May 16). Separation of 1-Fluoro-4-nitrobenzene on Newcrom R1 HPLC column.

- ResearchGate. (2024, November 23). How to purify a sulfone and sulfide sulfoxide without a column?

- University of Rochester, Department of Chemistry. Purification: How To.

- PubChemLite. 1-fluoro-4-methanesulfonyl-2-nitrobenzene (C7H6FNO4S).

- Benchchem. Analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions.

- ATSDR. ANALYTICAL METHODS.

- SOP: CRYSTALLIZATION. amrita.edu.

Sources

- 1. science.uct.ac.za [science.uct.ac.za]

- 2. Purification [chem.rochester.edu]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. longdom.org [longdom.org]

- 10. resolvemass.ca [resolvemass.ca]

- 11. 4-METHYLSULFONYL-2-NITROFLUOROBENZENE synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Safe Handling and Application of 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene

Abstract: This technical guide provides a comprehensive overview of 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene (CAS No. 453-72-5), a key intermediate in pharmaceutical and agrochemical synthesis. Addressed to researchers, scientists, and drug development professionals, this document details the compound's chemical and physical properties, outlines associated hazards, and establishes rigorous protocols for its safe handling, storage, and disposal. By integrating field-proven insights with authoritative safety data, this guide aims to foster a culture of safety and precision in the laboratory. Methodologies for risk mitigation, emergency procedures, and the compound's role in synthetic applications are discussed, underpinned by a commitment to scientific integrity and self-validating safety systems.

Section 1: Introduction and Compound Profile

1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene is an aromatic organic compound of significant interest in medicinal chemistry and materials science.[1] Its molecular structure, featuring a fluorine atom, a nitro group, and a methylsulfonyl group on a benzene ring, imparts a unique reactivity profile. The potent electron-withdrawing nature of both the nitro and methylsulfonyl groups activates the fluorine-bearing carbon for nucleophilic aromatic substitution (SNAr) reactions.[1][2] This characteristic makes it a valuable building block for synthesizing more complex molecules.[1][2] The fluorine atom itself can enhance metabolic stability and binding affinity in drug candidates, making this scaffold particularly relevant in drug discovery.[1][3]

This guide serves as an essential resource for professionals working with this compound, emphasizing the causality behind safety protocols and experimental design. A thorough understanding of its properties is the foundation of its safe and effective use.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene is paramount for its proper handling and for predicting its behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 453-72-5 | [2][4] |

| Molecular Formula | C₇H₆FNO₄S | [2][5] |

| Molecular Weight | 219.19 g/mol | [4][5] |

| Appearance | White to light yellow or pale brown crystalline solid/powder | [2] |

| Melting Point | 152-158 °C | [4] |

| Boiling Point | 396.3 ± 42.0 °C at 760 mmHg | [4] |

| Purity | Typically ≥95-98% | [2] |

| Solubility | The methylsulfonyl group enhances solubility in polar solvents. | [2] |

Structural and Reactivity Analysis

The reactivity of 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene is dominated by the interplay of its functional groups.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is an excellent leaving group in SNAr reactions due to the strong activation by the ortho-nitro and para-methylsulfonyl groups.[2] This makes the compound a versatile substrate for introducing nucleophiles such as amines, alcohols, and thiols.

-

Thermal Stability: As a nitroaromatic compound, it possesses inherent energetic properties. While mononitrobenzene is not considered an explosive, the presence of strong electron-withdrawing groups and the potential for exothermic decomposition necessitate careful thermal management.[6][7] Contaminants can significantly lower the decomposition temperature of nitroaromatic compounds.[8]

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene stem from its classification as a nitroaromatic compound and its potential for skin sensitization. A comprehensive risk assessment is mandatory before any handling.

GHS Classification and Health Hazards

Based on available data for similar compounds, the following hazards are identified:

-

Skin Irritation (H315): Causes skin irritation.[4]

-

Skin Sensitization (H317): May cause an allergic skin reaction.[4]

-

Eye Irritation: Likely to cause serious eye irritation.

-

Acute Toxicity: While specific data for this compound is limited, many nitroaromatic compounds are toxic and can be absorbed through the skin.[6][9] They are known to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[10] Symptoms can include cyanosis, fatigue, dizziness, and headache, with onset potentially delayed by 2-4 hours.[10]

| Hazard Statement | Code | GHS Pictogram |

| Causes skin irritation | H315 | GHS07 (Exclamation Mark) |

| May cause an allergic skin reaction | H317 | GHS07 (Exclamation Mark) |

Physicochemical Hazards

-

Thermal Decomposition: Nitroaromatic compounds can decompose exothermically at elevated temperatures.[8] This decomposition can be accelerated by contaminants, leading to a runaway reaction that releases significant heat and gases.[7][8]

-

Dust Explosion: As with many fine organic powders, a potential for a dust explosion exists if dispersed in the air in sufficient concentration and exposed to an ignition source.

Section 3: Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for mitigating the risks associated with 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source or isolate the worker from it.

-

Chemical Fume Hood: All weighing, handling, and reactions involving this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

-

Ventilation: Good general laboratory ventilation is necessary to prevent the accumulation of airborne contaminants.[12]

-

Controlled Environment: For sensitive reactions, the use of a glovebox may be appropriate to control atmospheric conditions and provide an additional layer of containment.

Personal Protective Equipment (PPE) Selection and Use

PPE is a critical barrier between the researcher and the chemical. The selection must be based on a thorough risk assessment.[13]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and removed using the proper technique to avoid skin contact.[14][15] Never reuse disposable gloves.[16]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[12][15]

-

Skin and Body Protection: A laboratory coat must be worn at all times.[13] For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron or suit may be necessary.[12]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be required.[12][17]

Caption: PPE selection workflow for handling the compound.

Hygiene Practices

Strict personal hygiene practices are non-negotiable to prevent accidental exposure and contamination.

-

Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before eating, drinking, or smoking.[12][15]

-

Do not consume food or beverages in the laboratory.[12]

-

Remove contaminated clothing immediately and wash it before reuse.[18]

Section 4: Storage and Disposal

Proper storage and disposal are critical components of the chemical lifecycle, ensuring safety and environmental protection.

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][14]

-

Keep away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[17]

-

Store away from heat, sparks, and open flames.

-

Segregate from other chemicals according to compatibility charts.[13]

Waste Disposal Protocol

-

All waste, including contaminated consumables and surplus material, must be treated as hazardous waste.

-

Dispose of contents and container to a licensed hazardous-waste disposal contractor.[12][14]

-

Do not allow the product to enter drains or the environment.[14][17]

Section 5: Emergency Procedures

Preparedness is key to effectively managing incidents. All personnel must be familiar with these procedures.

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[14]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove all contaminated clothing. Seek immediate medical attention, as absorption through the skin can cause systemic effects.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[14]

Spill and Leak Response

A spill of 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene requires a prompt and systematic response.

Caption: Step-by-step spill response workflow.

Section 6: Synthetic Applications and Experimental Protocols

The primary utility of 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene lies in its role as an electrophile in SNAr reactions. This section provides a generalized, self-validating protocol for such a reaction.

General Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol outlines the reaction of 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene with a generic primary or secondary amine. The causality behind each step is explained to ensure both safety and reaction success.

Objective: To synthesize a 2-nitro-4-(methylsulfonyl)aniline derivative.

Materials:

-

1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene (1.0 eq)

-

Amine nucleophile (1.1-1.5 eq)

-

Aprotic polar solvent (e.g., DMSO, DMF, or Acetonitrile)

-

Mild base (e.g., K₂CO₃, DIPEA) (1.5-2.0 eq)

Step-by-Step Methodology:

-

System Inertion (Causality: Preventing Side Reactions): Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Purge the system with an inert gas (e.g., nitrogen or argon). This prevents atmospheric moisture from interfering with the reaction, particularly if the amine or base is hygroscopic.

-

Reagent Addition (Causality: Controlled Dissolution and Mixing): In the fume hood, charge the flask with 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq). Add the anhydrous aprotic polar solvent (e.g., DMF) via syringe. Begin stirring to form a suspension. The solvent facilitates the interaction of reactants, and the base will act as a scavenger for the HF generated during the reaction.

-

Nucleophile Introduction (Causality: Controlled Reaction Initiation): Dissolve the amine nucleophile (1.1 eq) in a small amount of the reaction solvent. Add this solution dropwise to the stirred suspension at room temperature. A controlled, dropwise addition helps to manage any initial exotherm and ensures a homogenous reaction start.

-

Reaction Monitoring (Causality: Ensuring Completion): Heat the reaction mixture to a predetermined temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS. A typical method involves spotting the reaction mixture on a TLC plate against the starting material. Monitoring is a self-validating step; it confirms the consumption of the starting material and formation of the product, preventing premature workup or unnecessary heating.

-

Workup and Isolation (Causality: Product Purification): Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water. The product will often precipitate. Collect the solid by vacuum filtration. Wash the solid with water to remove residual solvent and salts. This precipitation and washing is the first step in purification, removing highly polar impurities.

-

Final Purification (Causality: Achieving High Purity): Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to obtain the final product of high purity. This final step ensures the product meets the required specifications for subsequent use or analysis.

Section 7: Conclusion

1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene is a potent and versatile chemical intermediate. Its value in research and development is matched by the potential hazards it presents. This guide has established that a deep understanding of its chemical nature, coupled with rigorous adherence to safety protocols, is not merely a procedural requirement but a fundamental pillar of scientific excellence. By implementing the engineering controls, personal protective measures, and validated experimental workflows described herein, researchers can confidently and safely leverage the synthetic potential of this compound, advancing the frontiers of drug discovery and chemical science.

References

-

MilliporeSigma. (n.d.). 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene. Retrieved from MilliporeSigma website.[4]

-

CymitQuimica. (n.d.). CAS 453-72-5: 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene. Retrieved from CymitQuimica website.[2]

-

Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds. Retrieved from Benchchem website.[6]

-

International Labour Organization. (2011, August 03). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from ilo.org.[9]

-

OAKTrust. (n.d.). Thermal Hazard Analysis of Nitroaromatic Compounds. Retrieved from OAKTrust website.[7]

-

Loba Chemie. (2016, August 22). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from Loba Chemie website.[12]

-

CDH Fine Chemical. (n.d.). 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from cdhfinechemical.com.[14]

-

Fisher Scientific. (2014, February 28). SAFETY DATA SHEET - 1-Fluoro-2-nitrobenzene. Retrieved from fishersci.com.[17]

-

Santa Cruz Biotechnology. (n.d.). 1-Fluoro-4-(methylsulphonyl)-2-nitrobenzene. Retrieved from scbt.com.[5]

-

Benchchem. (n.d.). A Comparative Guide to the Safety and Handling of Sulfonyl Azides. Retrieved from Benchchem website.[19]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Applied and environmental microbiology, 76(12), 3574-3585.[20]

-

IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from IChemE website.[8]

-

Benchchem. (n.d.). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Retrieved from Benchchem website.[11]

-

TCI Chemicals. (2025, November 10). SAFETY DATA SHEET - 2-Fluoro-4-methoxy-1-nitrobenzene. Retrieved from tcichemicals.com.[18]

-

Sigma-Aldrich. (2024, March 08). SAFETY DATA SHEET - 1-Fluoro-4-nitrobenzene. Retrieved from sigmaaldrich.com.

-

Sigma-Aldrich. (2024, March 08). SAFETY DATA SHEET - 1-Fluoro-2-nitrobenzene. Retrieved from sigmaaldrich.com.

-

GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from gzidustrialsupplies.com.[16]

-

Benchchem. (n.d.). A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives. Retrieved from Benchchem website.[1]

-

Angene Chemical. (2024, December 30). Safety Data Sheet. Retrieved from Angene Chemical website.[15]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.[3]

-

GOV.UK. (2024, July 22). Nitrobenzene: toxicological overview. Retrieved from gov.uk.[10]

-

Lab Pro. (2020, June 13). How to Promote Lab Safety When Working with Chemicals?. Retrieved from labproinc.com.[13]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 453-72-5: 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene [cymitquimica.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene | 453-72-5 [sigmaaldrich.com]

- 5. 1-Fluoro-4-(methylsulphonyl)-2-nitrobenzene | CAS 453-72-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 8. icheme.org [icheme.org]

- 9. iloencyclopaedia.org [iloencyclopaedia.org]

- 10. gov.uk [gov.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. lobachemie.com [lobachemie.com]

- 13. labproinc.com [labproinc.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. angenechemical.com [angenechemical.com]

- 16. gz-supplies.com [gz-supplies.com]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Nitroaromatic compounds, from synthesis to biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Versatile Scaffold: A Technical Guide to the Discovery and History of Fluoronitrobenzene Sulfones

For Immediate Release

An in-depth technical guide detailing the discovery, history, and multifaceted applications of fluoronitrobenzene sulfones has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides a comprehensive overview of this important class of compounds, from their conceptual origins in the broader field of organofluorine chemistry to their contemporary use as sophisticated tools in medicinal chemistry.

Introduction: The Strategic Convergence of Fluorine and the Sulfonyl Group

The story of fluoronitrobenzene sulfones is not one of a single, sudden discovery but rather an elegant convergence of two major streams of chemical advancement: the rise of organofluorine chemistry and the development of sulfonyl-based reagents. The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with its unique electronic properties offering a powerful means to modulate biological activity.[1] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability, improve pharmacokinetics, and increase binding affinity.[1][2]

Parallel to the burgeoning interest in fluorination, the sulfone and sulfonyl fluoride groups have carved their own niche as versatile functional handles and pharmacophores.[3] The sulfonyl group, in particular, has been recognized for its ability to act as a bioisostere for other functional groups and to participate in key interactions with biological targets.[4] The fusion of a fluoronitrobenzene core with a sulfone or sulfonyl fluoride moiety gives rise to a class of compounds with a unique combination of reactivity and stability, paving the way for their use as valuable intermediates and specialized probes in drug discovery.

Historical Context and the Genesis of Fluoronitrobenzene Sulfones

The historical roots of fluoronitrobenzene sulfones can be traced back to the early days of organofluorine chemistry in the 19th century.[5] While the first organofluorine compound was synthesized in the 1830s, it was the development of halogen exchange reactions, pioneered by chemists like Alexander Borodin in 1862, that laid the groundwork for the broader synthesis of fluorinated aromatic compounds.[5][6] The early 20th century saw further advancements, including the work of Frederic Swarts on halogen exchange, which was instrumental in the later production of chlorofluorocarbons (CFCs).[7]

The synthesis of aromatic sulfonyl fluorides has a similarly rich history, with initial reports of their preparation dating back to the 1930s.[8][9] Early methods often involved the conversion of sulfonyl chlorides to sulfonyl fluorides using various fluoride salts.[8] These foundational synthetic techniques provided the chemical language necessary to envision and ultimately construct molecules containing both a fluorinated aromatic ring and a sulfonyl fluoride group.

While a definitive "discovery" of the first fluoronitrobenzene sulfone is not prominently documented as a singular event, their emergence can be seen as a logical progression from these earlier discoveries. The combination of a nitro group, a fluorine atom, and a sulfonyl group on a benzene ring creates a highly electrophilic aromatic system, making these compounds valuable as synthetic building blocks. The nitro group's strong electron-withdrawing nature activates the ring for nucleophilic aromatic substitution, a key reaction in the synthesis of more complex molecules.[10]

Evolution of Synthetic Methodologies

The synthesis of fluoronitrobenzene sulfones and their precursors, fluoronitrobenzenesulfonyl chlorides, has evolved significantly over the years, moving from classical methods to more refined and efficient modern techniques.

Early Synthetic Approaches

Initial routes to these compounds likely relied on electrophilic aromatic substitution reactions, such as the nitration of fluorobenzenesulfonyl chlorides or the sulfochlorination of fluoronitrobenzenes. However, the directing effects of the substituents on the aromatic ring often posed challenges in achieving the desired regioselectivity.[11]

Modern Synthetic Strategies

Contemporary methods offer greater control and efficiency. A common and effective approach involves a two-step procedure starting from difluoronitrobenzenes.[11]

Experimental Protocol: Synthesis of Isomeric Fluoronitrobenzenesulfonyl Chlorides from Difluoronitrobenzenes [11]

Step 1: Regioselective Thioether Formation

-

To a solution of the starting difluoronitrobenzene in a suitable solvent (e.g., ethanol), add phenylmethanethiol.

-

Add a base (e.g., potassium carbonate) to facilitate the nucleophilic aromatic substitution reaction.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thioether.

-

Purify the thioether by recrystallization or column chromatography.

Step 2: Oxidative Cleavage to the Sulfonyl Chloride

-

Dissolve the purified thioether in a biphasic solvent system, such as dichloromethane and water.

-

Cool the mixture in an ice bath and vigorously stir while bubbling chlorine gas through the emulsion.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude fluoronitrobenzenesulfonyl chloride.

-

The product can be further purified by vacuum distillation or recrystallization.[11]

This method highlights the utility of nucleophilic aromatic substitution to selectively introduce the sulfur functionality, which is then converted to the desired sulfonyl chloride.

Diagram of Synthetic Workflow

Caption: Synthetic pathway from difluoronitrobenzenes to fluoronitrobenzenesulfonyl chlorides.

Physicochemical Properties and Reactivity

The unique arrangement of the fluoro, nitro, and sulfonyl groups imparts distinct physicochemical properties and reactivity to these molecules.

| Property | Influence of Functional Groups |

| Electrophilicity | The potent electron-withdrawing effects of the nitro and sulfonyl groups, combined with the electronegativity of the fluorine atom, render the aromatic ring highly electron-deficient and susceptible to nucleophilic attack. |

| Reactivity of the Sulfonyl Group | The sulfonyl chloride or fluoride is a reactive electrophilic center, readily undergoing reactions with nucleophiles to form sulfonamides, sulfonate esters, and sulfones. |

| Leaving Group Ability | The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when activated by the ortho and para nitro and sulfonyl groups. |

Applications in Drug Discovery and Chemical Biology

The trifunctional nature of fluoronitrobenzene sulfones makes them highly valuable building blocks in the synthesis of complex, biologically active molecules.[11] Their most significant impact, however, lies in their application as covalent probes and inhibitors in chemical biology and drug discovery.

Covalent Inhibitors and Electrophilic Warheads

Targeted covalent inhibitors have seen a resurgence in drug discovery, offering advantages such as increased potency and prolonged duration of action.[12] Sulfonyl fluorides have emerged as "privileged" warheads for their ability to react with a range of nucleophilic amino acid residues beyond the commonly targeted cysteine, including serine, threonine, lysine, and tyrosine.[3] This broader reactivity profile expands the scope of the "druggable" proteome.

The fluoronitrobenzene sulfone scaffold is particularly well-suited for this purpose. The electron-deficient aromatic ring can be tailored to provide non-covalent binding affinity to a target protein, positioning the electrophilic sulfonyl fluoride "warhead" for covalent bond formation with a nearby nucleophilic residue.

Conceptual Diagram of Covalent Inhibition

Caption: Conceptual workflow of targeted covalent inhibition by a fluoronitrobenzene sulfone.

Building Blocks for Medicinal Chemistry

Beyond their role as covalent modifiers, fluoronitrobenzene sulfones serve as versatile intermediates in the synthesis of a wide array of pharmaceutical compounds. The three distinct functional groups can be addressed sequentially, allowing for the controlled and regioselective introduction of different molecular fragments.[11] This modularity is highly advantageous in the construction of compound libraries for high-throughput screening and in the optimization of lead compounds.

Future Outlook

The journey of fluoronitrobenzene sulfones is far from over. As our understanding of the proteome deepens and the demand for more selective and potent therapeutics grows, the unique properties of these compounds will continue to be exploited. Future research is likely to focus on:

-

Expansion of the Covalent Inhibitor Toolkit: The development of novel fluoronitrobenzene sulfone derivatives with fine-tuned reactivity and selectivity for specific amino acid residues.

-

Application in Proteomics: The use of these compounds as activity-based probes to identify and characterize new drug targets.

-

Advanced Synthetic Methodologies: The discovery of even more efficient and sustainable methods for their synthesis, including late-stage functionalization techniques.

References

- This reference is not available in the provided search results.

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 85(8), 276–289. [Link]

-

Kelly, G., et al. (2021). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews, 50(15), 8539-8599. [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

Gao, B., et al. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 61(12), 151613. [Link]

-

Sparrow Chemical. (n.d.). Fluoronitrobenzene Series. Sparrow Chemical. [Link]

-

Chambers, R. D. (2000). Organofluorine chemistry. Philosophical Transactions of the Royal Society of London. Series A: Mathematical, Physical and Engineering Sciences, 358(1766), 453-465. [Link]

-

Kolb, J., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron Letters, 51(36), 4785-4788. [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

Jones, B. J., et al. (2026). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Exploratory Drug Science, 4, 1008147. [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-215. [Link]

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

-

Richards, S. J., et al. (2021). Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. ChemRxiv. [Link]

-

Singh, R. P., et al. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research, 1(4), 1007-1017. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. ajrconline.org [ajrconline.org]

- 3. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets [explorationpub.com]

- 5. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agc.com [agc.com]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 10. sparrow-chemical.com [sparrow-chemical.com]

- 11. researchgate.net [researchgate.net]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene

Introduction: The Strategic Importance of Fluorinated Nitroaromatics in Modern Drug Discovery

1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene is a highly functionalized aromatic compound that serves as a critical building block in medicinal chemistry and organic synthesis.[1][2] Its strategic importance is derived from the unique interplay of its three key functional groups: a fluorine atom, a nitro group, and a methylsulfonyl group. The presence of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[3] The nitro and methylsulfonyl groups are strong electron-withdrawing groups, which activate the benzene ring for nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of complex pharmaceutical intermediates.[1] This guide provides an in-depth analysis of the core physical properties of 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene, offering both established data and detailed experimental protocols for their verification, tailored for researchers and professionals in drug development.

Physicochemical and Structural Identity

1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene typically appears as a pale yellow to light brown solid, a characteristic stemming from the nitroaromatic chromophore.[1] Its robust chemical structure makes it a versatile reagent in the synthesis of novel therapeutic agents, particularly in the development of anti-cancer drugs and antibiotics.[2][4][5]

| Property | Value | Source(s) |

| Molecular Formula | C7H6FNO4S | [1] |

| Molecular Weight | 219.19 g/mol | [1] |

| CAS Number | 453-72-5 | [1] |

| Appearance | Pale yellow to light brown solid | [1] |

| Melting Point | 152-158 °C | MilliporeSigma |

| Boiling Point | 396.3 ± 42.0 °C at 760 mmHg (Predicted) | MilliporeSigma |

In-Depth Analysis of Physical Properties: Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide insights into the purity of a compound and the strength of its intermolecular forces.

Melting Point: A Key Indicator of Purity

The relatively high melting point range of 152-158 °C suggests strong intermolecular forces in the crystalline solid state of 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene. These forces are likely a combination of dipole-dipole interactions arising from the polar nitro and sulfonyl groups, and potentially weak hydrogen bonding. A sharp melting point range (typically 0.5-1.0°C) is a reliable indicator of high purity for a crystalline organic compound. Conversely, a broad melting range and a depression in the melting point are indicative of the presence of impurities.

The following protocol outlines the determination of the melting point using a modern digital melting point apparatus, a self-validating system that ensures accuracy and reproducibility.

Principle: A small, finely powdered sample is heated at a controlled rate. The temperatures at which the first droplet of liquid appears and at which the entire sample becomes a transparent liquid are recorded as the melting point range.[6]

Apparatus:

-

Digital Melting Point Apparatus (e.g., Mel-Temp)

-

Mortar and Pestle

-

Capillary Tubes (sealed at one end)

Procedure:

-

Sample Preparation: If the sample is crystalline, finely powder a small amount using a mortar and pestle. This ensures uniform heat distribution.[7]

-

Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 3-4 mm.[8][9]

-

Apparatus Setup:

-

Ensure the melting point apparatus is clean and connected to a power source.[7]

-

Set the starting temperature to approximately 20°C below the expected melting point (around 130°C for this compound).[6]

-

Set the heating rate. For a preliminary, rapid determination, a higher rate can be used. For an accurate measurement, a slow heating rate of 1-2°C per minute is crucial near the expected melting point.[6]

-

-

Measurement:

-

Insert the loaded capillary tube into the sample holder of the apparatus.[6]

-

Begin heating and observe the sample through the magnified viewfinder.[6]

-

Record the temperature at the first sign of melting (the appearance of a liquid droplet).[6]

-

Continue heating slowly and record the temperature when the entire sample has melted into a clear liquid.[6]

-

-

Data Recording and Validation:

-

The recorded temperature range is the melting point of the sample.

-

For validation, repeat the measurement with two additional samples. Consistent results across the three measurements confirm the accuracy of the determination.

-

Workflow for Melting Point Determination

A schematic of the workflow for accurate melting point determination.

Boiling Point: Considerations for High-Temperature Analysis

The predicted boiling point of 396.3 ± 42.0 °C at atmospheric pressure is quite high, which is expected for a molecule of this molecular weight and polarity.[10] However, many organic compounds, especially those with nitro groups, can be thermally unstable and may decompose at or below their boiling points. Therefore, direct distillation at atmospheric pressure may not be a viable method for determining the boiling point of 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene.

For compounds with high boiling points or those susceptible to decomposition, alternative methods are employed:

-

Vacuum Distillation: By reducing the pressure, the boiling point of a liquid is lowered. This allows for distillation at a temperature below the decomposition point. The determined boiling point can then be extrapolated to atmospheric pressure using a nomograph.

-

Differential Scanning Calorimetry (DSC): DSC can be used to measure the boiling point of a liquid in a sealed container with a pinhole. This technique requires only a small sample size and can be performed at various pressures.[11]

-

Gas Chromatography (GC): Based on ASTM D 2887-01, simulated distillation by GC can be used to determine the boiling range distribution of a sample. This is particularly useful for mixtures or compounds that are difficult to distill.[12]

-

Thiele Tube Method (Micro Boiling Point): This method is suitable for small sample quantities. A sample is heated in a small tube with an inverted capillary. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary.[10][13]

Given the high predicted boiling point, DSC or the Thiele tube method would be the most appropriate and practical choices for an experimental determination in a research setting.

Safety and Handling

Potential Hazards (based on analogous compounds):

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[14][15]

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.[14][15]

-

Irritation: May cause skin, eye, and respiratory tract irritation.[16]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[14]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[15]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong acids and bases.[14]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.[14]

Conclusion

1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene is a compound of significant interest to the pharmaceutical and agrochemical industries. Its physical properties, particularly its melting and boiling points, are critical parameters for its synthesis, purification, and application. This guide has provided a detailed overview of these properties, grounded in established data and supplemented with robust, validated experimental protocols. By understanding and applying these principles, researchers and drug development professionals can effectively utilize this versatile building block in their pursuit of novel and impactful chemical entities.

References

- Melting point determination. (n.d.).

- SOP for Melting point Appar

- Nichols, L. (2022, April 7). 6.

- SOP for Melting Point Appar

- The following document describes the standard operating procedure for Melting point apparatus. (2022, December 31). BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre.

- Nichols, L. (2022, May 5). 6.

- Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.

- CAS 453-72-5: 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene. (n.d.). CymitQuimica.

- 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS | CAS 350-46-9 MSDS. (2016, August 22). Loba Chemie.

- 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- Boiling Point Determination. (n.d.). Al-Mustaqbal University College.

- 4-Methylsulfonyl-2-nitrofluorobenzene. (n.d.). Chem-Impex.

- differential scanning calorimetry for boiling points and vapor pressure, TA-201. (n.d.). TA Instruments.

- Sadlowski, C., et al. (2018). Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering.

- Standard Operating Procedure for the Determination of Boiling Point Distribution in Consumer Products by Gas Chromatography. (2010, August 17). California Air Resources Board.

- Material Safety Data Sheet - 1-Fluoro-4-nitrobenzene, 99%. (2005, January 4). Cole-Parmer.

- SAFETY DATA SHEET - 1-Fluoro-2-nitrobenzene. (2024, March 8). Sigma-Aldrich.

- SAFETY DATA SHEET - 1-Fluoro-2-nitrobenzene. (2014, February 28). Fisher Scientific.

- Sadlowski, C., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. (PDF).

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Journal of Chemical Research.

Sources

- 1. CAS 453-72-5: 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pharmajia.com [pharmajia.com]

- 8. SOP for Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 9. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. tainstruments.com [tainstruments.com]

- 12. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. lobachemie.com [lobachemie.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Application Notes & Protocols: The Use of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene in SNAr Reactions

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene is a highly activated aromatic compound designed for efficient nucleophilic aromatic substitution (SNAr) reactions. Its utility in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science, stems from a unique combination of structural features. The presence of a strongly electron-withdrawing nitro group (para to the fluorine) and a secondary activating methylsulfonylmethyl group (ortho to the fluorine) makes the aryl fluoride an excellent leaving group. This dual activation facilitates the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds under relatively mild conditions, making it a valuable building block for complex molecular architectures.

Section 1: The Chemistry of Activation in SNAr Reactions

Nucleophilic aromatic substitution is a critical reaction class for the functionalization of aromatic rings.[1] Unlike aliphatic SN2 reactions, the SNAr mechanism proceeds via a two-step addition-elimination pathway.[2][3]

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4] This step is typically the rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring.[2]

-

Leaving Group Elimination: The aromaticity is restored through the elimination of the leaving group (fluoride ion), yielding the final substituted product.[1]

The reactivity of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene is significantly enhanced by its substituents:

-

Nitro Group (-NO₂): Positioned para to the fluorine, this group is a powerful electron-withdrawing group. It stabilizes the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the initial nucleophilic attack.[3][5]

-

Methylsulfonylmethyl Group (-CH₂SO₂Me): Located ortho to the fluorine, this group also contributes to the activation of the ring. While not directly conjugated in the same way as the nitro group, its strong inductive electron-withdrawing effect further destabilizes the C-F bond and stabilizes the anionic intermediate.

-

Fluorine (-F): Although the C-F bond is the strongest single bond to carbon, fluoride is an excellent leaving group in SNAr reactions.[4] This is because its high electronegativity strongly polarizes the ipso-carbon, making it highly electrophilic and susceptible to nucleophilic attack. The rate-determining step is the attack on the ring, not the cleavage of the C-F bond.[4]

Caption: S-N-Ar Addition-Elimination Mechanism

Section 2: Experimental Protocols

General Considerations:

-

Safety: 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene, like many nitroaromatic compounds, should be handled with care.[6][7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] All reactions should be conducted in a well-ventilated fume hood.[6]

-

Reagents and Solvents: Use anhydrous solvents, especially for reactions involving strong bases, to prevent quenching.[4] Dipolar aprotic solvents such as DMF, DMSO, NMP, or acetonitrile are typically preferred as they can solvate the charged Meisenheimer intermediate.[8]

-

Reaction Monitoring: Reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Reaction with Primary and Secondary Amines (N-Arylation)

This protocol outlines a general procedure for the reaction with amine nucleophiles.

Materials:

-

1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene (1.0 eq)

-

Amine nucleophile (1.1 - 1.5 eq)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate, Water, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle/oil bath, and standard glassware for workup.

Procedure:

-

To a round-bottom flask, add 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene (1.0 eq) and dissolve it in DMF (or DMSO) to a concentration of approximately 0.1-0.5 M.

-

Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by the base (e.g., K₂CO₃, 2.0 eq).[1]

-

Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine to remove residual DMF/DMSO, and dry over anhydrous MgSO₄ or Na₂SO₄.[1][4]

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.

Causality: The base (K₂CO₃ or DIPEA) is used to neutralize the HF that is formed as a byproduct of the reaction, driving the equilibrium towards the product. Heating is often necessary to overcome the activation energy for less reactive amines.[1]

Protocol 2: Reaction with Phenols (O-Arylation)

This protocol is suitable for the synthesis of diaryl ethers.

Materials:

-

1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene (1.0 eq)

-

Phenol nucleophile (1.2 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate, Water, 1M NaOH(aq), Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle/oil bath, and standard workup glassware.

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), combine the phenol (1.2 eq) and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq) in anhydrous DMF.[9]

-

Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

-

Add 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene (1.0 eq) to the mixture.

-

Heat the reaction to 60-100 °C and monitor by TLC.[1]

-

After the reaction is complete, cool to room temperature and quench with water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with 1M NaOH(aq) to remove any unreacted phenol, followed by a brine wash.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography or recrystallization.

Causality: Phenols are less nucleophilic than amines and require a base to be deprotonated to the more nucleophilic phenoxide.[1] Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility and the "caesium effect," though K₂CO₃ is a more economical choice.[9] Anhydrous conditions are important to prevent hydrolysis of the starting material.

Protocol 3: Reaction with Thiols (S-Arylation)

This protocol describes the formation of aryl thioethers.

Materials:

-

1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene (1.0 eq)

-

Thiol nucleophile (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate, Saturated aqueous NH₄Cl, Water, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard workup glassware.

Procedure:

-

Method A (K₂CO₃): In a round-bottom flask, dissolve 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene (1.0 eq) and the thiol (1.1 eq) in DMF. Add K₂CO₃ (2.0 eq) and stir the mixture at room temperature to 60 °C until the reaction is complete by TLC analysis.[8]

-

Method B (NaH): In a flame-dried, two-neck flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C. Slowly add a solution of the thiol (1.1 eq) in THF. Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiolate.[1]

-

To the thiolate solution, add a solution of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene (1.0 eq) in THF.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Workup: Carefully quench the reaction by the slow addition of water (for Method A) or saturated aqueous NH₄Cl (for Method B).[1] Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Causality: Thiols can be used with a mild base like K₂CO₃. However, for less reactive systems or to ensure complete deprotonation, a strong base like NaH is used to pre-form the more potent thiolate nucleophile.[1][8] The use of NaH requires anhydrous conditions and an inert atmosphere.

Section 3: Data & Optimization

The choice of base, solvent, and temperature is crucial for a successful SNAr reaction. The following table provides general guidelines for various nucleophile classes.

| Nucleophile Class | Typical Base(s) | Typical Solvent(s) | Temperature (°C) | Typical Yield (%) |

| Primary/Secondary Amines | K₂CO₃, DIPEA, Et₃N | DMF, DMSO, MeCN | 25 - 80 | 85 - 98 |

| Phenols / Alcohols | K₂CO₃, Cs₂CO₃, NaH | DMF, THF, Dioxane | 60 - 120 | 70 - 95 |

| Thiols | K₂CO₃, NaH, Kt-BuO | DMF, THF | 0 - 60 | 80 - 99 |

Yields are representative and highly dependent on the specific substrates used.

Troubleshooting Guide:

-

No Reaction/Slow Conversion: Increase the reaction temperature. Ensure the base is sufficiently strong and added in the correct stoichiometry. Check for moisture if using a strong base like NaH.

-

Multiple Products: Side reactions may occur at high temperatures. Try running the reaction at a lower temperature for a longer duration. Ensure the purity of the starting materials. For difunctional nucleophiles, consider using protecting groups.

-

Low Yield: Check workup procedure for product loss. Ensure efficient extraction and proper pH adjustments. Optimize purification method to minimize loss on the column.

Section 4: Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing an SNAr reaction in a research setting.

Caption: General Laboratory Workflow for S-N-Ar Reactions

Section 5: Safety and Handling

Hazard Identification:

-

May cause skin and eye irritation.[10]

-

May cause damage to organs through prolonged or repeated exposure.[6][7]

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust or vapors.[6] Use only in a well-ventilated area, preferably a chemical fume hood.

-

Storage: Keep container tightly closed in a dry and well-ventilated place.[11] Store at room temperature.[12]

First Aid Measures:

-

Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[11]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a physician.[6]

-